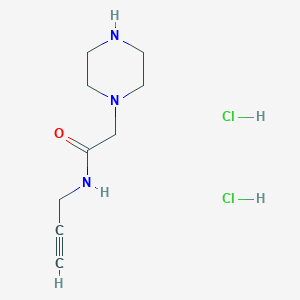

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, often involves the use of nitrogen-containing acetals and ketals as starting compounds . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

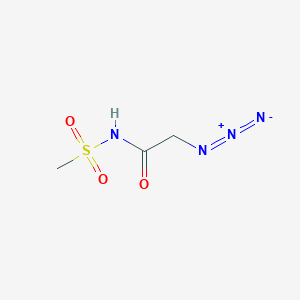

The molecular structure of 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Regio- and Stereoselective Synthesis : A study by da Silva et al. (2020) on the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones from 3-alkoxysuccinimides highlights the compound's role in producing derivatives with significant yields. The process utilizes NaBH4 at low temperatures, emphasizing the stereoselectivity influenced by the alkoxy and N-moiety in the starting succinimide (da Silva et al., 2020).

Extraction of Copper(II) from Chloride Solutions : Wojciechowska et al. (2017) explored the use of hydrophobic N′-alkyloxypyridine-carboximidamides for copper(II) extraction from chloride solutions. This study provides insights into the structural influence and extraction efficiency of similar compounds (Wojciechowska et al., 2017).

Antimicrobial Activities : Research by Mohamed et al. (2012) on the synthesis of 8-ethoxycoumarin derivatives, including interactions leading to 3-ethoxy-2-hydroxybenzaldehyde azine, shows potential antimicrobial applications. This study expands on the synthetic versatility and potential biological relevance of compounds within this class (Mohamed et al., 2012).

GABA-Uptake Inhibitors : Zhao et al. (2005) describe the synthesis of N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and its evaluation as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. The study illustrates the compound's relevance in neurological research (Zhao et al., 2005).

Biological Evaluation

Integrin alpha5beta1 Antagonists : Zischinsky et al. (2010) discovered new orally available integrin alpha5beta1 inhibitor scaffolds, indicating the compound's utility in systemic treatments and potential in drug development (Zischinsky et al., 2010).

Chemoenzymatic Synthesis : Kamal et al. (2004) reported on the chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, showcasing the compound's significance in the synthesis of pharmacologically active intermediates (Kamal et al., 2004).

Zukünftige Richtungen

Pyrrolidine derivatives, including 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, have potential applications in drug discovery and other fields of research . Future research could focus on exploring the diverse biological activities of these compounds and developing new synthetic methods to create pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

3-ethoxy-4-hydroxypyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-2-12-6-4-10(7(8)9)3-5(6)11/h5-6,11H,2-4H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZRAOJBUOTHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

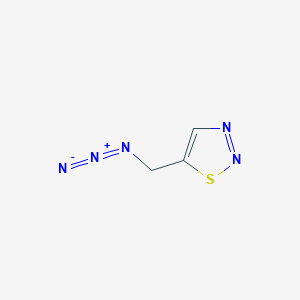

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

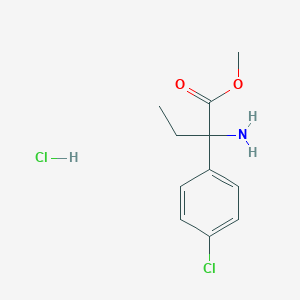

![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)

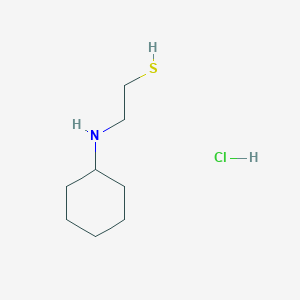

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)

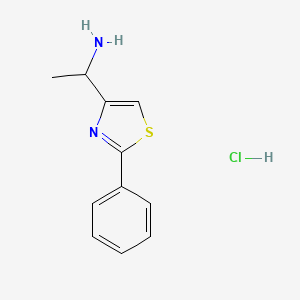

![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)